molecular formula C13H20N2 B1386112 3-methyl-4-(3-methylpiperidin-1-yl)aniline CAS No. 1152866-57-3

3-methyl-4-(3-methylpiperidin-1-yl)aniline

Cat. No.: B1386112
CAS No.: 1152866-57-3
M. Wt: 204.31 g/mol
InChI Key: UUYHLWFKKQINAX-UHFFFAOYSA-N
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Description

3-Methyl-4-(3-methylpiperidin-1-yl)aniline is an aromatic amine derivative featuring a methyl group at the 3-position of the benzene ring and a 3-methyl-substituted piperidine moiety at the 4-position. The piperidine ring introduces conformational rigidity and basicity, while the methyl groups influence steric and lipophilic characteristics.

Properties

IUPAC Name

3-methyl-4-(3-methylpiperidin-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-10-4-3-7-15(9-10)13-6-5-12(14)8-11(13)2/h5-6,8,10H,3-4,7,9,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUYHLWFKKQINAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=C(C=C(C=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-4-(3-methylpiperidin-1-yl)aniline typically involves the reaction of 3-methyl aniline with 3-methylpiperidine. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity and yield. Common reagents used in this synthesis include catalysts and solvents that facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and crystallization to isolate the final product. The use of automated systems and quality control measures ensures consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

3-methyl-4-(3-methylpiperidin-1-yl)aniline undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction may yield amines.

Scientific Research Applications

3-methyl-4-(3-methylpiperidin-1-yl)aniline has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-methyl-4-(3-methylpiperidin-1-yl)aniline involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-methyl-4-(3-methylpiperidin-1-yl)aniline can be contextualized by comparing it with related compounds (Table 1). Key differences in substituents, physicochemical properties, and applications are highlighted below.

Table 1: Comparative Analysis of this compound and Analogues

Compound Name Substituents (Benzene Ring) Piperidine/Piperazine Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Properties References
This compound 3-CH₃, 4-(3-methylpiperidin-1-yl) 3-Methylpiperidine C₁₃H₁₉N₂ 203.31 (calculated) Intermediate for pharmaceuticals; modulates electronic properties -
3-Chloro-4-(4-methylpiperidin-1-yl)aniline 3-Cl, 4-(4-methylpiperidin-1-yl) 4-Methylpiperidine C₁₂H₁₇ClN₂ 224.73 Higher lipophilicity due to Cl; potential toxicity concerns
3-Methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline 3-OCH₃, 4-(piperidin-piperazine) 4-Methylpiperazine C₁₇H₂₈N₄O 304.43 Enhanced solubility; used in kinase inhibitor synthesis
4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline 4-(Sulfonyl-linked piperidine) 3-Methylpiperidine C₁₂H₁₈N₂O₂S 278.35 (calculated) Electron-withdrawing sulfonyl group; potential protease inhibition
3-Chloro-2-(3-methylpiperidin-1-yl)aniline 3-Cl, 2-(3-methylpiperidin-1-yl) 3-Methylpiperidine C₁₂H₁₇ClN₂ 224.73 Altered regiochemistry; impacts receptor binding

Key Observations:

Substituent Effects :

  • Electron-Donating vs. Withdrawing Groups : The methyl group in the target compound donates electrons, enhancing aromatic ring reactivity, whereas chloro (e.g., ) and sulfonyl (e.g., ) substituents withdraw electrons, altering reactivity and binding affinity.
  • Piperidine vs. Piperazine : Piperazine-containing derivatives (e.g., ) exhibit higher basicity and hydrogen-bonding capacity due to additional nitrogen atoms, improving solubility and target interaction.

Physicochemical Properties :

  • Molecular weights range from ~200–300 g/mol, with chloro-substituted analogues (e.g., ) being heavier due to chlorine’s atomic mass.
  • Methoxy and piperazine groups (e.g., ) improve aqueous solubility compared to purely lipophilic methyl/chloro derivatives.

Biological Relevance :

  • The target compound’s methyl and piperidine groups may favor blood-brain barrier penetration, making it suitable for CNS-targeting drug candidates.
  • Chlorinated analogues (e.g., ) are associated with increased toxicity risks, necessitating stringent safety protocols during handling.

Synthetic Utility :

  • Suzuki-Miyaura coupling (e.g., ) and hydrogenation (e.g., ) are common methods for synthesizing such aniline derivatives.
  • The target compound’s structure positions it as a versatile intermediate for pharmaceuticals, akin to tofacitinib precursors (e.g., ).

Biological Activity

3-Methyl-4-(3-methylpiperidin-1-yl)aniline, also known by its chemical identifier CAS No. 1152866-57-3, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring, which is a six-membered nitrogen-containing heterocycle. The presence of both methyl and aniline groups contributes to its unique chemical properties.

PropertyValue
Molecular FormulaC12_{12}H18_{18}N
Molecular Weight190.28 g/mol
CAS Number1152866-57-3

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including neurotransmitter receptors and enzymes. It has been suggested that compounds with similar piperidine structures can modulate neurotransmitter systems, potentially influencing behaviors and physiological responses.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

1. Antimicrobial Activity
Studies have shown that derivatives of piperidine possess antimicrobial properties. The specific activity of this compound against various bacterial strains remains to be fully elucidated, but it is hypothesized that the compound may inhibit bacterial growth through interference with cell wall synthesis or protein function.

2. Anticancer Potential
Preliminary investigations into the anticancer properties of piperidine derivatives suggest that this compound may exhibit cytotoxic effects on cancer cell lines. Further studies are needed to determine its efficacy and mechanism in cancer treatment.

3. Neuropharmacological Effects
Given the structural similarity to known psychoactive substances, this compound may influence central nervous system activity. Research into related compounds has indicated potential for use in treating conditions such as anxiety and depression.

Case Studies and Research Findings

Recent studies have explored the synthesis and biological evaluation of piperidine derivatives, including this compound:

Study 1: Synthesis and Evaluation of Antimicrobial Activity
A study synthesized a series of piperidine derivatives, including this compound, evaluating their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. Results indicated moderate antibacterial activity, suggesting further optimization could enhance potency.

Study 2: Structure–Activity Relationship (SAR) Analysis
Research focused on the SAR of piperidine-based compounds highlighted the importance of substituent positioning on the piperidine ring for enhancing biological activity. The findings suggest that modifications to the aniline moiety could significantly impact the pharmacological profile of this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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